molecular formula C3H4N2Zn+2 B102093 zinc;1H-imidazole CAS No. 17339-44-5

zinc;1H-imidazole

Cat. No.: B102093
CAS No.: 17339-44-5
M. Wt: 133.5 g/mol
InChI Key: RWPLCNHEHBRLAK-UHFFFAOYSA-N
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Description

Zinc;1H-imidazole is a coordination compound formed by the interaction of zinc ions with 1H-imidazole ligands. Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;1H-imidazole typically involves the reaction of zinc salts, such as zinc chloride or zinc acetate, with 1H-imidazole in an appropriate solvent. The reaction can be carried out under mild conditions, often at room temperature or slightly elevated temperatures. The general reaction can be represented as follows:

ZnCl2+2C3H4N2Zn(C3H4N2)2Cl2\text{ZnCl}_2 + 2 \text{C}_3\text{H}_4\text{N}_2 \rightarrow \text{Zn(C}_3\text{H}_4\text{N}_2)_2\text{Cl}_2 ZnCl2​+2C3​H4​N2​→Zn(C3​H4​N2​)2​Cl2​

In this reaction, zinc chloride reacts with 1H-imidazole to form the this compound complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of zinc salt and solvent, as well as reaction conditions, can be optimized to achieve high yields and purity. Common solvents used include water, ethanol, and other polar solvents that facilitate the dissolution of reactants and the formation of the complex.

Chemical Reactions Analysis

Types of Reactions

Zinc;1H-imidazole undergoes various chemical reactions, including:

    Coordination Reactions: The imidazole ligands can coordinate with other metal ions, forming mixed-metal complexes.

    Substitution Reactions: The imidazole ligands can be replaced by other ligands, depending on the reaction conditions and the nature of the substituting ligand.

    Oxidation and Reduction Reactions: The zinc center can participate in redox reactions, although these are less common compared to coordination and substitution reactions.

Common Reagents and Conditions

    Coordination Reactions: Typically involve metal salts and imidazole ligands in polar solvents.

    Substitution Reactions: Can be carried out using various ligands such as phosphines, amines, or other nitrogen-containing heterocycles.

    Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

    Coordination Reactions: Mixed-metal complexes with varying stoichiometries.

    Substitution Reactions: New zinc complexes with different ligands.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the this compound complex.

Scientific Research Applications

Zinc;1H-imidazole has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions. It also serves as a precursor for the synthesis of other coordination compounds.

    Biology: Plays a role in enzyme mimetics and as a model compound for studying zinc-containing enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and zeolitic imidazolate frameworks, which have applications in gas storage, separation, and catalysis.

Mechanism of Action

The mechanism of action of zinc;1H-imidazole involves the coordination of zinc ions with the nitrogen atoms of the imidazole ligands. This coordination can influence the electronic properties of the zinc center, making it more reactive towards various substrates. In biological systems, this compound can mimic the active sites of zinc-containing enzymes, facilitating catalytic reactions through similar mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Zinc;2H-imidazole: Similar in structure but with different coordination properties.

    Copper;1H-imidazole: Copper analog with distinct redox properties.

    Nickel;1H-imidazole: Nickel analog with different catalytic activities.

Uniqueness

Zinc;1H-imidazole is unique due to its specific coordination geometry and electronic properties, which make it suitable for a wide range of applications. Its ability to form stable complexes with various ligands and its relatively low toxicity compared to other metal-imidazole complexes further enhance its utility in research and industrial applications.

Properties

IUPAC Name

zinc;1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2.Zn/c1-2-5-3-4-1;/h1-3H,(H,4,5);/q;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPLCNHEHBRLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN1.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2Zn+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624147
Record name zinc;1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17339-44-5
Record name NSC522974
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522974
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name zinc;1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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